Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate
Description
Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate is a sulfur-containing ester derivative characterized by a pyrrolidine-substituted dithiocarbamate group. The compound’s structure includes:
- A methyl ester group linked to a thioacetate backbone.
- A pyrrolidinyl dithiocarbamate moiety, which introduces steric and electronic effects due to the five-membered nitrogen-containing ring.
Properties
CAS No. |
852399-75-8 |
|---|---|
Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate |
InChI |
InChI=1S/C8H13NO2S2/c1-11-7(10)6-13-8(12)9-4-2-3-5-9/h2-6H2,1H3 |
InChI Key |
BUWIQLRAMLHWNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(=S)N1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form pyrrolidine-1-carbodithioate.
Step 2: The resulting pyrrolidine-1-carbodithioate is then reacted with methyl chloroacetate (ClCH2COOCH3) to yield methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the carbothioylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-(pyrrolidine-1-carbothioylsulfanyl)acetate involves its interaction with biological targets through its carbothioylsulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Gaps
- Target Compound: No peer-reviewed data on synthesis or applications were identified in the provided evidence.
Biological Activity
Methyl [(pyrrolidin-1-ylcarbonothioyl)thio]acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃N₁O₂S₂ and a molecular weight of approximately 219.32 g/mol. The structure comprises a pyrrolidine ring linked to a carbonothioyl group and a thioacetate moiety, which contributes to its distinctive chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₁O₂S₂ |
| Molecular Weight | 219.32 g/mol |
| Functional Groups | Thioester, Pyrrolidine |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent attachment of the thioester functionality. The synthetic route is crucial as it affects the purity and biological activity of the final compound.
Biological Activity
Preliminary studies have indicated that this compound may exhibit various biological activities:
- Antimicrobial Activity : Research suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.
Case Studies
- Antibacterial Activity :
-
Anticancer Effects :
- In vitro assays revealed that certain derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolidine ring could enhance therapeutic efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The thioester group may act as a substrate for enzymes involved in metabolic pathways, leading to inhibition of key enzymes.
- Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to increased permeability and eventual cell death.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other thioester compounds. Below is a comparison highlighting their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(pyrrolidin-1-carbothioyl)acetate | C₈H₁₃NO₂S₂ | Similar thioester functionality |
| Methyl 2-(phenyl)-2-(pyrrolidin-1-yl)acetate | C₁₃H₁₇NO₂ | Incorporates a phenyl group |
| Methyl thioglycolate | C₄H₈O₂S | Simple thioester structure |
The uniqueness of this compound lies in its combination of functionalities that may impart distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
